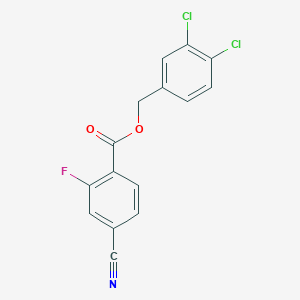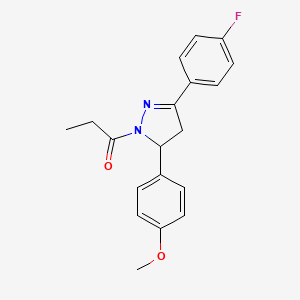
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate
説明
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate, also known as DCB-F, is a chemical compound that has been widely used in scientific research. It is a derivative of the popular insecticide, dichlorobenzyl, and has been found to have potent antimicrobial and antifungal properties. In
科学的研究の応用
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
作用機序
The mechanism of action of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. It is thought to act by increasing the permeability of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell lysis.
Biochemical and Physiological Effects
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research. It has been found to have no significant effect on cell viability or proliferation at concentrations below 100 μM. However, higher concentrations of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate have been shown to cause cell death in some cell lines.
実験室実験の利点と制限
One of the main advantages of using 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying infectious diseases. Another advantage is its low toxicity in mammalian cells, which makes it a safe choice for in vitro experiments.
One limitation of using 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is its solubility in water. It is only sparingly soluble in water, which can make it difficult to work with in some experiments. Another limitation is its potential for non-specific effects. It has been shown to have some non-specific effects on cell viability and proliferation, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate. One area of interest is the development of new derivatives of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate with improved properties, such as increased solubility or reduced non-specific effects. Another area of research is the exploration of the mechanism of action of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate, which could lead to the development of new antimicrobial and antifungal agents. Finally, there is a need for further research on the potential applications of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in vivo, including studies on its pharmacokinetics and toxicity in animal models.
Conclusion
In conclusion, 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is a promising compound that has been extensively studied for its antimicrobial and antifungal properties. Its broad-spectrum activity and low toxicity in mammalian cells make it a useful tool for researchers studying infectious diseases. However, its solubility in water and potential for non-specific effects are limitations that need to be addressed. Further research is needed to explore the potential applications of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in vivo and to develop new derivatives with improved properties.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO2/c16-12-4-2-10(5-13(12)17)8-21-15(20)11-3-1-9(7-19)6-14(11)18/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHACMHICLFJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=C(C=C(C=C2)C#N)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl 4-cyano-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![methyl [4-(5-{[(4-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4136837.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136844.png)
![3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B4136846.png)
![2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4136848.png)
![N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136852.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4136855.png)

![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)